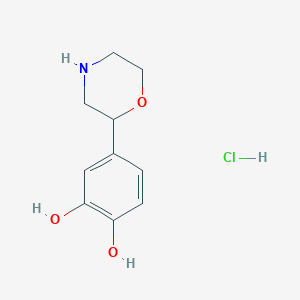
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride, also known as dopamine hydrochloride, is a chemical compound that plays a crucial role in various physiological and biochemical processes in the human body. It is a neurotransmitter that is responsible for regulating movement, mood, and motivation. In recent years, there has been a significant amount of research conducted on this compound, which has led to a better understanding of its synthesis, mechanism of action, and potential applications.
作用機序
The mechanism of action of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves its interaction with 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors in the brain. It acts as an agonist, which means that it binds to the 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors and activates them. This leads to an increase in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels, which results in various physiological and biochemical effects.
生化学的および生理学的効果
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has several biochemical and physiological effects on the human body. It is involved in the regulation of movement, mood, and motivation. It also plays a role in the regulation of blood pressure, heart rate, and body temperature. Additionally, it is involved in the reward system of the brain, which is responsible for the feeling of pleasure and satisfaction.
実験室実験の利点と制限
One of the main advantages of using 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in lab experiments is its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples. It is a highly sensitive and specific method that allows for the detection of small changes in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels. However, one of the limitations of using this compound is that it cannot distinguish between different 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes, which can lead to inaccurate results.
将来の方向性
There are several future directions for the research on 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride. One potential area of research is the development of new drugs that target specific 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes. Another area of research is the study of the role of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in various neurological disorders, such as Alzheimer's disease and depression. Additionally, there is a need for further research on the synthesis and characterization of this compound to improve its accuracy and reliability in lab experiments.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride is a compound that has significant potential in scientific research. Its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples has led to a better understanding of various physiological and biochemical processes. However, there are limitations to its use, and further research is needed to improve its accuracy and reliability. The future directions for research on this compound are promising and have the potential to lead to new discoveries in the field of neuroscience.
合成法
The synthesis of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves the reaction of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride with hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water. This compound can be synthesized using various methods, including chemical synthesis and enzymatic synthesis.
科学的研究の応用
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has been extensively studied for its potential applications in scientific research. It is commonly used as a standard in high-performance liquid chromatography (HPLC) to determine the concentration of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in biological samples. Additionally, it is used in the study of Parkinson's disease, schizophrenia, and other neurological disorders.
特性
CAS番号 |
13062-59-4 |
|---|---|
製品名 |
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride |
分子式 |
C10H14ClNO3 |
分子量 |
231.67 g/mol |
IUPAC名 |
4-morpholin-2-ylbenzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10;/h1-2,5,10-13H,3-4,6H2;1H |
InChIキー |
WGZGBQIFTXJALS-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl |
正規SMILES |
C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl |
同義語 |
4-MORPHOLIN-2-YLPYROCATECHOL HYDROCHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



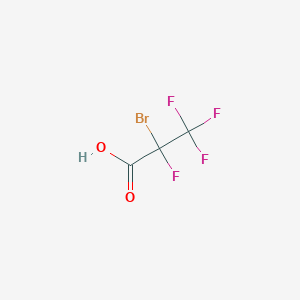
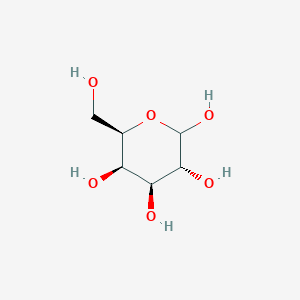
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
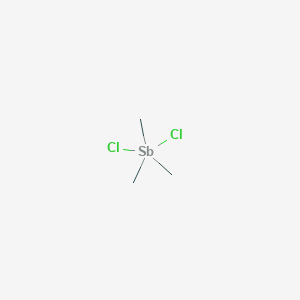
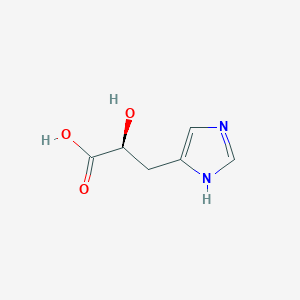
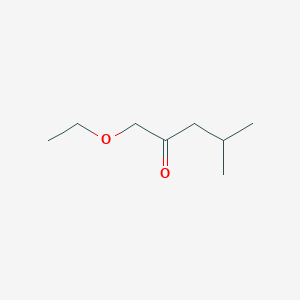
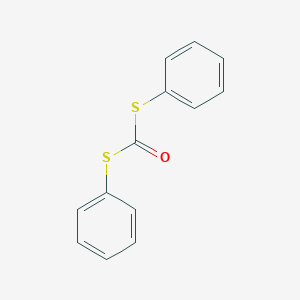
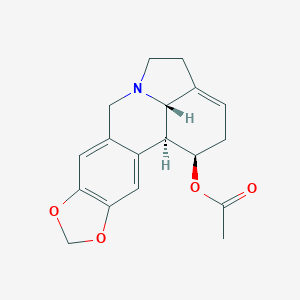
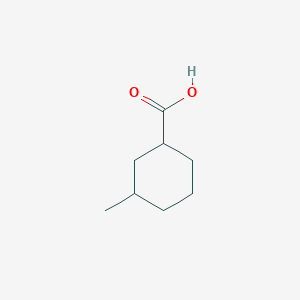


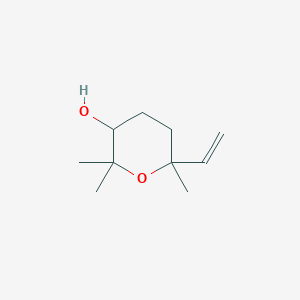

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)